molecular formula C22H46ClNO2 B14683092 2-(Dimethylamino)ethyl octadecanoate;hydrochloride CAS No. 37839-75-1

2-(Dimethylamino)ethyl octadecanoate;hydrochloride

Cat. No.: B14683092
CAS No.: 37839-75-1
M. Wt: 392.1 g/mol
InChI Key: QSQUNWSHLGDISY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl octadecanoate;hydrochloride typically involves the following steps:

    Esterification: Octadecanoic acid is reacted with 2-(dimethylamino)ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to form 2-(dimethylamino)ethyl octadecanoate.

    Formation of Hydrochloride Salt: The ester product is then treated with hydrochloric acid to form the hydrochloride salt of 2-(dimethylamino)ethyl octadecanoate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large quantities of octadecanoic acid and 2-(dimethylamino)ethanol are mixed in industrial reactors with appropriate catalysts.

    Purification: The ester product is purified through distillation or recrystallization.

    Hydrochloride Formation: The purified ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl octadecanoate;hydrochloride can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield octadecanoic acid and 2-(dimethylamino)ethanol.

    Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as halides or other amines.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Hydrolysis: Octadecanoic acid and 2-(dimethylamino)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)ethyl octadecanoate;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on cell membranes due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl octadecanoate;hydrochloride involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl chloride hydrochloride
  • 2-(Dimethylamino)ethyl methacrylate
  • Dimethylaminoethanol (DMAE)

Uniqueness

2-(Dimethylamino)ethyl octadecanoate;hydrochloride is unique due to its long hydrophobic octadecanoate chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring membrane interaction or modification.

Properties

CAS No.

37839-75-1

Molecular Formula

C22H46ClNO2

Molecular Weight

392.1 g/mol

IUPAC Name

2-(dimethylamino)ethyl octadecanoate;hydrochloride

InChI

InChI=1S/C22H45NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23(2)3;/h4-21H2,1-3H3;1H

InChI Key

QSQUNWSHLGDISY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCN(C)C.Cl

Origin of Product

United States

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